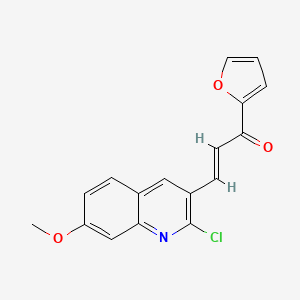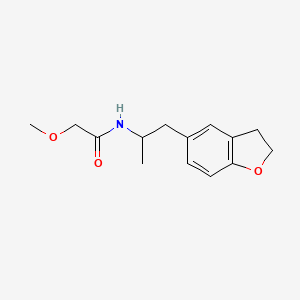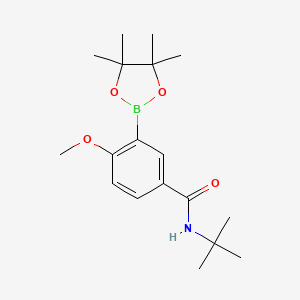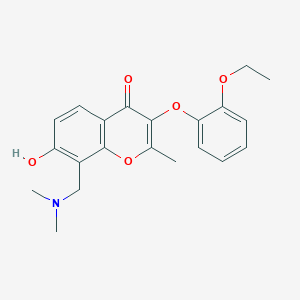![molecular formula C20H23NO7 B2837509 [2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 386262-16-4](/img/structure/B2837509.png)
[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. This compound is structurally similar to the psychoactive component of marijuana, delta-9-tetrahydrocannabinol (THC), but is much more potent and selective in its action.
Applications De Recherche Scientifique
Production and Degradation Pathways
- Biological Degradation : Research has shown that certain strains of Pseudomonas putida can metabolize 3,4,5-trimethoxybenzoic acid, leading to the production of methanol and other byproducts through oxidative demethylation processes. This highlights the potential of microbial pathways in transforming complex organic compounds, which could be relevant for environmental cleanup or bioremediation efforts (Donnelly & Dagley, 1980); (Donnelly & Dagley, 1981).
Chemical Synthesis and Structural Analysis
- Synthesis of Labeled Compounds : The synthesis of specifically deuterium-labeled reserpines and trimethoxybenzoic acids from 3,4,5-trimethoxybenzoic acid derivatives demonstrates the chemical versatility of these compounds. Such labeled molecules are invaluable tools for research in pharmacokinetics, drug metabolism, and molecular structure elucidation (Roth et al., 1982).
Potential Medicinal Applications
- Antitumor Agents : A study on 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles showcased their potential as a new class of antimitotic agents and tubulin inhibitors, indicating the possibility of utilizing trimethoxybenzoate derivatives in cancer therapy. These compounds target tubulin at the colchicine binding site, leading to apoptotic cell death, highlighting their therapeutic potential (Romagnoli et al., 2008).
Propriétés
IUPAC Name |
[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7/c1-12-6-7-15(24-2)14(8-12)21-18(22)11-28-20(23)13-9-16(25-3)19(27-5)17(10-13)26-4/h6-10H,11H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPPXSMLSZHAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2837429.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide](/img/structure/B2837431.png)
![3-(1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2837432.png)

![(E)-N-(4-chlorophenyl)-3-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-2-cyano-3-(4-methylanilino)prop-2-enamide](/img/structure/B2837435.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2837439.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2837444.png)
![(1R,2R,4'S,5R,6R,10S,11S,14S)-11-(Furan-3-yl)-5-(2-hydroxypropan-2-yl)-2,10-dimethyl-4'-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecane-6,5'-oxane]-2',3,13-trione](/img/structure/B2837445.png)

